SPU-106
説明
SPU-106 is a novel, small-molecule inhibitor targeting p21-activated kinase 4 (PAK4), a key regulator of cytoskeletal dynamics, cell proliferation, and oncogenic signaling. Structurally, SPU-106 features a carbonyl group that forms a hydrogen bond with Leu398 in the hinge region of PAK4’s C-terminal kinase domain, enabling selective inhibition of PAK4 and PAK1 isoforms . Preclinical studies demonstrate its ability to suppress cancer cell invasion in SGC7901 gastric cancer cells by disrupting PAK4/LIMK1/cofilin and PAK4/SCG10 signaling pathways, which are critical for actin polymerization and microtubule destabilization .
特性
CAS番号 |
713080-84-3 |
|---|---|
分子式 |
C22H17N3O3S |
分子量 |
403.456 |
IUPAC名 |
2-((4-Hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(naphthalen-2-yl)acetamide |
InChI |
InChI=1S/C22H17N3O3S/c26-19-13-21(28)25(18-8-2-1-3-9-18)22(24-19)29-14-20(27)23-17-11-10-15-6-4-5-7-16(15)12-17/h1-13,26H,14H2,(H,23,27) |
InChIキー |
AXKJASDHGOGLLB-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C2C=CC=CC2=C1)CSC3=NC(O)=CC(N3C4=CC=CC=C4)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
SPU-106; SPU 106; SPU106 |
製品の起源 |
United States |
類似化合物との比較
SPU-106 belongs to a growing class of PAK4 inhibitors. Below, we compare its structural features, selectivity, and functional outcomes with other PAK-targeting compounds.
Structural Analogs
Key Findings :
- SPU-106’s selectivity for PAK4 over PAK1 arises from its unique interaction with Leu398, absent in PAK1’s hinge region .
- Compound 35’s cyclohexyl modification enhances PAK4 selectivity, while Compound 36’s alkylamino group improves cell permeability but broadens off-target effects (e.g., EphB1 inhibition) .
Functional Analogs
Key Findings :
- KPT-9274: Unlike SPU-106, it non-competitively inhibits PAK4 and NAMPT, disrupting both kinase activity and NAD metabolism. This dual mechanism enhances antitumor effects but complicates toxicity profiles .
- PF-3758309 : A pan-PAK inhibitor with poor selectivity, leading to adverse effects (e.g., hyperglycemia) and clinical trial discontinuation .
- Sunitinib : While clinically approved, its broad kinase inhibition (VEGFR, PDGFR, PAKs) results in significant off-target toxicity, unlike SPU-106’s focused action .
Mechanistic and Pathway Comparisons
Key Insights :
- SPU-106’s pathway specificity makes it advantageous for cancers driven by PAK4-mediated invasion (e.g., gastric, breast).
- KPT-9274’s dual targeting addresses both tumor proliferation and immune evasion but requires careful toxicity management .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
